Regioisomeric Differentiation: 4-Iodo-3-methyl vs. 3-Iodo-4-methyl Substitution Pattern
The defining structural identifier of 4-Iodo-3-methylbenzamide is the SMILES string CC1=C(I)C=CC(=C1)C(N)=O, which places iodine para to the carboxamide and methyl meta to the carboxamide . Its positional isomer 3-iodo-4-methylbenzamide (CAS 269411-70-3) bears the SMILES CC1=C(C=C(C=C1)C(=O)N)I, placing iodine meta and methyl para to the carboxamide. The predicted LogP for 4-iodo-3-methylbenzamide is reported as 1.70, whereas the positional isomer N-(4-iodophenyl)-3-methylbenzamide exhibits a measured LogP of 3.92 . This ~2.2 log unit difference in lipophilicity translates to an approximately 160-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, protein binding, and metabolic clearance predictions—differentiating procurement requirements where a specific LogP window must be maintained for assay compatibility.
| Evidence Dimension | Predicted vs. Measured LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.70 (predicted, TPSA 43.09 Ų) |
| Comparator Or Baseline | N-(4-iodophenyl)-3-methylbenzamide: LogP = 3.92 (measured); 4-iodo-3-methylbenzamide: TPSA = 43.09 Ų |
| Quantified Difference | ΔLogP ≈ 2.22 log units (≈160-fold difference in partition coefficient); TPSA = 43.09 vs. 29.10 Ų for comparator |
| Conditions | 4-Iodo-3-methylbenzamide LogP and TPSA from Leyan product specification ; comparator LogP and PSA from ChemSrc database |
Why This Matters
A ΔLogP > 2 units constitutes a definitive solubility and permeability differentiation, making generic substitution between these regioisomers scientifically invalid for any assay requiring controlled lipophilicity.
